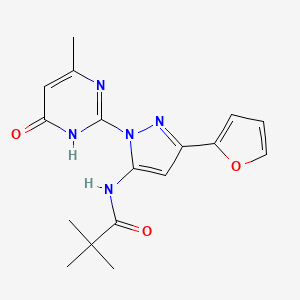![molecular formula C13H14Cl2N2O B2534006 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride CAS No. 1394042-13-7](/img/structure/B2534006.png)
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride, commonly known as CEAC, is a chemical compound that has been extensively investigated for its potential applications. It has a molecular formula of C13H14Cl2N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid and finally coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 285.169 Da and the monoisotopic mass is 284.048309 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the synthesis process mentioned earlier provides some insight into the types of reactions it may undergo .Scientific Research Applications
Structural and Molecular Studies
Spatial Orientation in Anion Coordination : Amide derivatives, similar to 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride, exhibit unique spatial orientations impacting anion coordination. This includes the formation of channel-like structures through weak interactions, highlighting structural diversity and potential applications in molecular assembly and design (Kalita & Baruah, 2010).
Salt and Inclusion Compounds : Isoquinoline derivatives, structurally related to this compound, form unique structural aspects and properties when interacting with mineral acids. This research contributes to understanding molecular interactions and crystal engineering (Karmakar et al., 2007).
Co-crystals and Salts Studies : Studies on co-crystals and salts of quinoline derivatives, similar to the mentioned compound, reveal insights into molecular structures and hydrate formation. Such research is pivotal in pharmaceutical and crystallography fields (Karmakar et al., 2009).
Biochemical and Pharmaceutical Research
Antimicrobial Activity : Research into the antimicrobial properties of related quinoline derivatives demonstrates significant inhibition of bacterial and fungal growth. This could imply potential therapeutic applications for compounds like this compound (Ahmed et al., 2006).
Antitubercular Agents : Certain 2-(quinolin-4-yloxy)acetamides have shown effectiveness against drug-susceptible and drug-resistant Mycobacterium tuberculosis, indicating a potential pathway for developing new treatments for tuberculosis (Pissinate et al., 2016).
Fluorescence in Chemical Sensing : Quinoline derivatives have been used in creating fluorescent sensors for monitoring metal ions, which could extend to applications in environmental monitoring and diagnostics (Zhou et al., 2012).
Mechanism of Action
Target of action
The compound contains a quinoline moiety, which is a common structure in many pharmaceuticals. Quinoline derivatives have been known to interact with various biological targets, including DNA, enzymes, and receptors .
Mode of action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives have been involved in a wide range of biochemical processes .
Result of action
Quinoline derivatives have been known to have various effects, including anti-inflammatory, antimalarial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride has been shown to interact with the phosphate backbone of DNA, which leads to an increase in fluorescence This suggests that it may have a role in biochemical reactions involving DNA-protein interactions
Molecular Mechanism
Properties
IUPAC Name |
2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVINGPGYRWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)
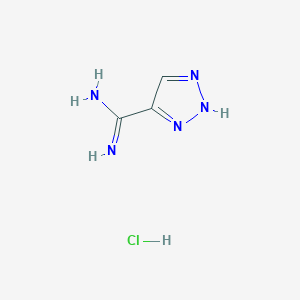
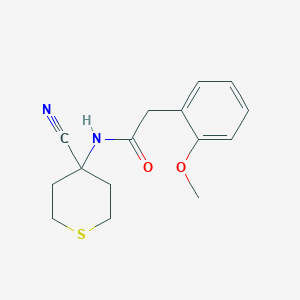
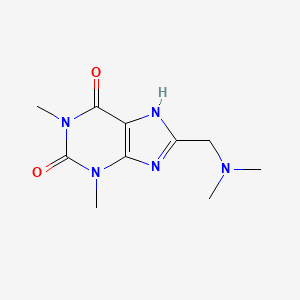


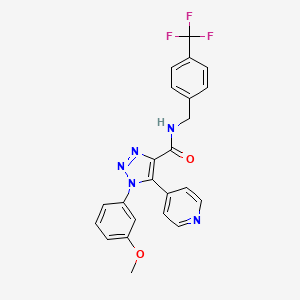

![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)
![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)
